2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide features a 1,3,4-oxadiazole core substituted at the 5-position with a pyridin-4-yl group. An acetamide linker connects this heterocycle to a 2,5-dioxopyrrolidin-1-yl moiety (a cyclic diketone with amide functionality).
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4/c19-9(7-18-10(20)1-2-11(18)21)15-13-17-16-12(22-13)8-3-5-14-6-4-8/h3-6H,1-2,7H2,(H,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOOFVPUMIAAAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide has garnered attention in medicinal chemistry due to its multifaceted biological activities. This article reviews the existing literature on its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine core linked to a pyridine-substituted oxadiazole moiety. The structural complexity contributes to its diverse biological activities. The presence of both the pyrrolidine and oxadiazole rings is significant, as these structures are associated with various pharmacological effects.
Anticonvulsant and Antinociceptive Properties
Research indicates that derivatives of 2,5-dioxopyrrolidine exhibit potent anticonvulsant and antinociceptive properties. For instance, a related compound demonstrated significant efficacy in mouse models for epilepsy (maximal electroshock and pentylenetetrazole-induced seizures) with effective doses (ED50) ranging from 22.4 mg/kg to 59.4 mg/kg . These effects are believed to arise from the inhibition of central sodium/calcium currents and antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor.
Antimicrobial Activity
Recent studies have shown that compounds incorporating the 2,5-dioxopyrrolidine structure possess inhibitory effects against bacteria and fungi . A synthesized derivative exhibited promising results in antimicrobial assays, suggesting its potential as a lead compound for developing new antibiotics .
Antioxidant Activity
The antioxidant properties of oxadiazole derivatives have also been explored. Certain compounds demonstrated significant radical scavenging activity, indicating their potential utility in preventing oxidative stress-related diseases .
The biological activity of this compound is attributed to multiple mechanisms:
- Ion Channel Modulation : Similar compounds have been shown to modulate ion channels involved in neuronal excitability.
- Receptor Antagonism : The antagonistic action on TRPV1 receptors is crucial for its antinociceptive effects.
- Enzyme Inhibition : Some derivatives inhibit enzymes that contribute to inflammation and pain pathways.
Study on Anticonvulsant Activity
In a study evaluating various derivatives in animal models, one compound demonstrated significant anticonvulsant activity with a favorable pharmacokinetic profile. The compound's ability to cross the blood-brain barrier and its metabolic stability were highlighted as critical factors for its efficacy in treating epilepsy .
Study on Antimicrobial Effects
Another study focused on the synthesis of azole and azine derivatives based on the 2-(2,5-dioxopyrrolidin-1-yl) scaffold. These compounds showed promising antimicrobial activity against several strains of bacteria and fungi, supporting their potential application in infectious disease treatment .
Data Summary
| Compound Name | Biological Activity | Effective Dose (ED50) | Mechanism |
|---|---|---|---|
| Compound 22 | Anticonvulsant | MES: 23.7 mg/kg | Sodium/Calcium Channel Inhibition |
| Compound A | Antimicrobial | Not specified | Enzyme Inhibition |
| Compound B | Antioxidant | IC50: Varies | Radical Scavenging |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with oxadiazole and pyridine derivatives exhibit significant antimicrobial properties. In studies assessing the antibacterial effects of similar compounds, the presence of the oxadiazole ring was linked to enhanced activity against various pathogens. For instance, derivatives of oxadiazole have shown effectiveness against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls or inhibit essential enzymes .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies on related compounds have demonstrated that oxadiazoles can induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and modulation of signaling pathways involved in cell survival . The incorporation of the pyridine moiety may enhance this effect by improving solubility and bioavailability.
Anti-inflammatory Effects
Research on similar pyridine-containing compounds has revealed anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes . The specific mechanism by which 2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide exerts these effects warrants further investigation.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of a series of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent activity .
Case Study 2: Anticancer Activity
In vitro studies on a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The compound induced apoptosis through caspase activation and altered the expression of Bcl-2 family proteins. These findings highlight the potential for further development of this class of compounds as anticancer agents .
Comparison with Similar Compounds
Key Observations:
Oxadiazole Substituents :
- The pyridin-4-yl group in the target compound and ’s 3a enhances solubility due to pyridine’s polarity .
- Bulkier groups (e.g., diphenylmethyl in ) may reduce bioavailability but improve target affinity through hydrophobic interactions .
Acetamide Modifications :
- The 2,5-dioxopyrrolidin-1-yl group in the target compound is unique, offering hydrogen-bonding sites (amide and ketone groups) absent in thioacetamide analogs (e.g., ’s 3a). This could enhance binding to enzymes like LOX or BChE, as seen in .
- Thioether-linked analogs (e.g., ’s 2a) exhibit antimicrobial activity, suggesting the target’s pyrrolidinedione may confer similar or distinct bioactivity depending on electronic effects .
Biological Activities :
- Compounds with indole or benzofuran moieties () show multi-target inhibition (LOX, BChE, antimicrobial), likely due to aromatic π-stacking interactions .
- The SIRT2 inhibitors in highlight the role of arylthio groups in enzyme inhibition, suggesting the target’s pyrrolidinedione could be optimized for similar pathways .
Q & A
Q. Key reagents :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Ethanol, reflux (6–8 h) | Oxadiazole cyclization |
| 2 | DMF, EDCI, RT (24 h) | Amide bond formation |
| 3 | Ethanol recrystallization | Purity enhancement |
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Lowering reaction temperatures during amide coupling reduces side reactions (e.g., epimerization) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance oxadiazole stability, while acetone improves nucleophilicity in SN2 reactions .
- Catalyst use : K₂CO₃ or triethylamine as base accelerates deprotonation in coupling steps .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 h to 30 min) and increases yield by 15–20% .
Q. Example optimization table :
| Parameter | Standard Condition | Optimized Condition | Yield Increase |
|---|---|---|---|
| Solvent | Ethanol | DMF | +12% |
| Time | 8 h (reflux) | 2 h (microwave) | +18% |
Basic: What spectroscopic techniques confirm structural integrity?
- ¹H/¹³C NMR : Identify protons on pyridine (δ 8.5–9.0 ppm) and pyrrolidinone (δ 2.5–3.5 ppm). Carbonyl groups (C=O) appear at δ 165–175 ppm in ¹³C NMR .
- IR spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-N oxadiazole) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 328.32 .
Advanced: How does X-ray crystallography resolve ambiguities in structural determination?
- SHELX refinement : SHELXL refines unit cell parameters (e.g., monoclinic system C2/c, a = 20.54 Å) to resolve bond-length discrepancies (e.g., C-N vs. C-O in oxadiazole) .
- Twinned data handling : SHELXE processes high-resolution data (<1.0 Å) to distinguish overlapping electron density peaks in heterocyclic regions .
Q. Crystallographic data example :
| Parameter | Value |
|---|---|
| Space group | C2/c |
| a (Å) | 20.5406 |
| b (Å) | 13.7457 |
| R factor | <0.05 |
Basic: What biological assays evaluate this compound’s activity?
- Enzyme inhibition :
- Lipoxygenase (LOX) : IC₅₀ determination via UV-Vis at 234 nm (linoleic acid substrate) .
- Butyrylcholinesterase (BChE) : Ellman’s assay (λ = 412 nm) .
- Antimicrobial testing : Disk diffusion against S. aureus (MIC < 25 µg/mL) .
Advanced: How to address contradictory bioactivity data across studies?
- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
- Orthogonal validation : Confirm LOX inhibition via both UV-Vis and fluorescence-based assays .
- Meta-analysis : Compare IC₅₀ ranges of analogs (e.g., 8e: 12.5 µM vs. 8g: 28 µM) to identify substituent effects .
Q. Example conflict resolution :
| Study | Reported IC₅₀ (LOX) | Resolution Method |
|---|---|---|
| A | 10 µM | Validated via fluorescence assay |
| B | 25 µM | Traced to substrate concentration error |
Advanced: What computational methods predict target interactions?
- Molecular docking (AutoDock Vina) : Predicts binding to LOX’s hydrophobic pocket (ΔG = -9.2 kcal/mol) .
- MD simulations (GROMACS) : Stability analysis of ligand-enzyme complexes over 100 ns .
- QSAR modeling : Electron-withdrawing groups on pyridine improve LOX inhibition (R² = 0.89) .
Q. Docking results table :
| Target | PDB ID | Binding Affinity (kcal/mol) |
|---|---|---|
| LOX | 1JNQ | -9.2 |
| BChE | 4BDS | -7.8 |
Advanced: How to design SAR studies for this compound?
-
Substituent variation :
- Pyridine ring : Introduce electron-withdrawing groups (e.g., -Cl) to enhance LOX binding .
- Oxadiazole : Replace sulfur with oxygen to study π-π stacking effects .
-
Activity correlation :
Derivative Substituent LOX IC₅₀ (µM) 8e 2-Methylphenyl 12.5 8g 4-Methylphenyl 28.0
Key SAR insight : Bulky substituents on oxadiazole reduce activity due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
